1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea
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Overview
Description
1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the pyrazinyl group: This step involves the coupling of the pyrazole derivative with a pyrazine derivative using a suitable coupling reagent.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-difluorophenyl)-3-(pyrazin-2-yl)urea: Lacks the methyl and pyrazole groups.
1-(2,6-difluorophenyl)-3-(1H-pyrazol-5-yl)methyl)urea: Lacks the pyrazinyl group.
1-(2,6-difluorophenyl)-3-((1-methyl-1H-pyrazol-5-yl)methyl)urea: Lacks the pyrazinyl group.
Uniqueness
1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is unique due to the presence of both the pyrazinyl and pyrazole groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c1-24-10(7-13(23-24)14-9-19-5-6-20-14)8-21-16(25)22-15-11(17)3-2-4-12(15)18/h2-7,9H,8H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPDQGDRWLOUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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